2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Description

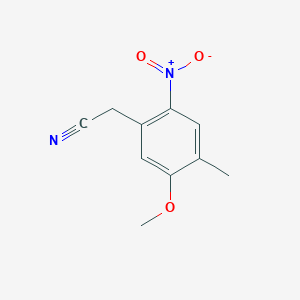

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a nitrile-substituted aromatic compound characterized by a methoxy group at position 5, a methyl group at position 4, and a nitro group at position 2 on the benzene ring. Nitrile groups are known to enhance metabolic stability and binding affinity in medicinal chemistry, while nitro and methoxy substituents influence electronic distribution and reactivity .

Properties

IUPAC Name |

2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEXOWJAFUXQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile typically involves the nitration of 4-methyl-2-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as halides, thiols, or amines.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 2-(5-Methoxy-4-methyl-2-aminophenyl)acetonitrile.

Substitution: Products depend on the nucleophile used, e.g., 2-(5-Methoxy-4-methyl-2-halophenyl)acetonitrile.

Oxidation: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetic acid.

Scientific Research Applications

Scientific Research Applications

1. Drug Delivery Systems

- Enhanced Solubility and Stability : The compound is utilized to improve the solubility and stability of therapeutic agents. Its ability to form stable conjugates enhances the pharmacokinetics of drugs, leading to improved bioavailability and therapeutic efficacy.

- Prolonged Circulation Times : Studies have indicated that drugs linked with this compound exhibit extended circulation times in the bloodstream, which is crucial for effective treatment regimens, especially in cancer therapy.

2. Bioconjugation Techniques

- Targeted Drug Delivery : The compound serves as a linker in bioconjugation processes, facilitating the attachment of drugs to proteins or peptides. This targeted approach is essential for minimizing side effects while maximizing therapeutic effects.

- Reduced Immunogenicity : Research has shown that conjugates formed with this compound tend to elicit lower immune responses compared to other PEGylated compounds, making it a favorable option for therapeutic applications where immunogenicity is a concern.

3. Nanotechnology Applications

- The compound is employed in the preparation of nanoparticles and liposomes for drug delivery and imaging applications. Its hydrophilic nature enhances the solubility of these formulations, improving their effectiveness in biomedical applications.

Table 1: Comparison of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile with Other PEG Derivatives

| Property | This compound | PEGylated Proteins | Other PEG Derivatives |

|---|---|---|---|

| Solubility | High | Varies | High |

| Immunogenicity | Low | Moderate | Variable |

| Stability | High | Moderate to High | Variable |

| Application | Drug delivery | Therapeutics | Cosmetics, Biologics |

Notable Research Insights

- Biodistribution Studies : Investigations into the biodistribution of drugs conjugated with this compound reveal effective accumulation at target sites while exhibiting lower systemic toxicity. This property is particularly advantageous in cancer therapies where targeted delivery is essential.

- Immunogenicity Assessments : A study assessing the immunogenicity of PEGylated compounds found that those modified with this compound resulted in a lower incidence of anti-PEG antibodies compared to other derivatives. This suggests its potential for safer therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile with key analogs:

Key Observations:

- Substituent Effects on Lipophilicity (LogP): The presence of electron-withdrawing groups (e.g., nitro) and halogens (e.g., chloro) increases LogP, enhancing lipophilicity. For example, the LogP of 4.12 in the chloro-/amino-substituted analog suggests high membrane permeability compared to the hypothetical target compound (~2.5), where methoxy and nitro groups balance polarity.

- Thermal Stability: Nitro groups generally lower melting points due to reduced crystallinity, as seen in 5-Nitro-2-pyridineacetonitrile (66°C) . The target compound’s melting point is estimated to be higher (~100–120°C) due to additional methyl and methoxy groups improving packing efficiency.

Electronic and Spectroscopic Properties

- DFT Studies: Quantum chemical calculations on similar nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic rings, which correlate with UV-Vis absorption and reactivity .

- NMR and IR Data: Methoxy and nitro groups in analogs show characteristic IR peaks at ~1250 cm⁻¹ (C-O-C) and ~1520 cm⁻¹ (NO₂), respectively. ¹H NMR signals for methoxy protons typically appear at δ 3.8–4.0 ppm .

Biological Activity

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

- Chemical Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- CAS Number : 97655-14-6

The biological activity of this compound is primarily attributed to its interactions with cellular targets. The following mechanisms have been proposed:

- Nucleophilic Addition : The compound may undergo nucleophilic addition reactions, leading to the formation of various derivatives with enhanced biological properties .

- Amide Bond Formation : It can react with primary amines in the presence of coupling agents like EDC or HATU, forming stable amide bonds which are crucial for drug delivery systems.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, impacting cell viability and apoptosis in cancer cells .

Anticancer Activity

Research indicates that nitro-substituted compounds, including this compound, exhibit potent anticancer properties. Studies have demonstrated:

- Cell Viability Reduction : In Burkitt’s lymphoma cell lines, compounds with similar structures showed IC50 values less than 10 µM, indicating strong antiproliferative effects .

- Pro-apoptotic Effects : These compounds are linked to the induction of apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .

Antimicrobial Activity

Analogous compounds have exhibited antimicrobial properties against various pathogens. The potential for this compound to inhibit bacterial growth has been noted, particularly against resistant strains like MRSA .

Study 1: Synthesis and Evaluation

A study synthesized derivatives of this compound and evaluated their biological activities. The results showed that certain derivatives had enhanced anticancer activity compared to the parent compound, highlighting the importance of structural modifications in drug design .

Study 2: Comparative Analysis

A comparative analysis between various nitro-substituted phenyl acetonitriles revealed that those with methoxy and methyl substitutions exhibited superior biological activities, including increased solubility and stability in biological systems .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 < 10 µM in lymphoma cells | |

| Antimicrobial | Effective against MRSA | |

| Apoptosis Induction | Significant in cancer cell lines |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its hydrophilic nature suggests favorable absorption and distribution characteristics when conjugated with appropriate biomolecules. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nitration and methoxylation of precursor aromatic compounds. For example, acetonitrile derivatives are often synthesized via nucleophilic substitution or condensation reactions. Optimize temperature (e.g., 60–80°C for nitration) and solvent choice (e.g., acetonitrile as a polar aprotic solvent) to enhance yield. Monitor intermediates using TLC and confirm purity via HPLC (>98%) .

- Key Considerations : Control nitro group positioning using directing groups (e.g., methoxy) and avoid over-nitration by regulating nitric acid concentration.

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at room temperature, away from light and moisture .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact due to potential toxicity (H301, H311, H331 hazard codes) .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for nitro/methoxy-substituted benzene) and nitrile signals (δ 3.5–4.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How do solvent polarity and reaction environment influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insights :

- Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 reactions, enhancing nitrile group reactivity .

- Methoxy and nitro groups alter electron density: Methoxy is electron-donating (ortho/para-directing), while nitro is electron-withdrawing (meta-directing). Use Hammett constants (σ⁺) to predict regioselectivity in electrophilic substitutions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

- Case Study :

- NMR vs. X-ray : Solution-phase NMR may show dynamic effects (e.g., rotational barriers), while X-ray provides static solid-state structures. For example, nitro group torsion angles in crystals (e.g., 15–20° deviation from planarity) may differ from solution conformers .

- Resolution : Perform variable-temperature NMR to detect hindered rotation and compare with DFT-optimized geometries .

Q. What strategies are effective in designing bioactivity assays for this compound, given its nitro and methoxy substituents?

- Pharmacological Design :

- Targets : Nitro groups in analogs show enzyme inhibition (e.g., DNA methyltransferases) and antimicrobial activity. Methoxy groups enhance lipid solubility for membrane penetration .

- Assay Development :

In vitro enzyme inhibition : Use fluorogenic substrates (e.g., DNMT1 inhibition assays).

Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .

Q. How do computational models (e.g., DFT) align with experimental data for predicting physicochemical properties?

- Validation Metrics :

- Compare calculated logD (lipophilicity) with experimental HPLC retention times. For example, a calculated logD of 2.1 may correlate with moderate retention in reverse-phase chromatography .

- Use molecular docking to predict binding affinities to targets (e.g., cytochrome P450), then validate via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.